Octacarboxylate iron-tetrahydroporphyrin
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Overview
Description
Octacarboxylate iron-tetrahydroporphyrin, also known as siroheme, is a cyclic tetrapyrrole anion obtained by deprotonation of the carboxy groups of siroheme. It is a heme and a cyclic tetrapyrrole anion, playing a crucial role as a cofactor in various biological processes. This compound is particularly significant in the context of its involvement in the reduction of sulfite to sulfide in certain enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octacarboxylate iron-tetrahydroporphyrin typically involves the deprotonation of siroheme. One common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., CuCl, CuCl2, CuCO3, or CuSO4) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . This process results in the formation of the desired compound through a series of deprotonation and methylation sequences.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Octacarboxylate iron-tetrahydroporphyrin undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an electron donor.
Reduction: It is involved in reduction reactions, particularly in the reduction of sulfite to sulfide.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as NADPH, reduced ferredoxin, or methyl viologen free radical are commonly used.
Substitution: Various nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of sulfite by this compound results in the formation of sulfide .
Scientific Research Applications
Octacarboxylate iron-tetrahydroporphyrin has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including the reduction of sulfite to sulfide.
Biology: The compound plays a crucial role as a cofactor in enzymatic reactions, particularly in the metabolism of certain microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its catalytic properties.
Industry: It is used in the development of metal-organic frameworks (MOFs) for gas sorption and separation.
Mechanism of Action
The mechanism of action of octacarboxylate iron-tetrahydroporphyrin involves its role as a cofactor in enzymatic reactions. It facilitates the transfer of electrons in redox reactions, particularly in the reduction of sulfite to sulfide. The compound’s structure allows it to interact with various molecular targets and pathways, including those involved in electron transport and catalysis .
Comparison with Similar Compounds
Similar Compounds
Siroheme: A closely related compound with similar structural and functional properties.
Ferredoxin-sulfite reductase: Contains siroheme as a functional group and is involved in similar biochemical processes.
Uniqueness
Octacarboxylate iron-tetrahydroporphyrin is unique due to its specific structure and the presence of eight carboxylate groups, which enhance its catalytic properties and make it highly effective in redox reactions. Its ability to act as a cofactor in various enzymatic processes sets it apart from other similar compounds.
Properties
CAS No. |
52553-42-1 |
---|---|
Molecular Formula |
C42H36FeN4O16-10 |
Molecular Weight |
908.6 g/mol |
IUPAC Name |
iron;3-[(2S,3S,17S,18S)-8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetrakis(carboxylatomethyl)-3,18-dimethyl-2,17-dihydroporphyrin-21,23-diid-2-yl]propanoate |
InChI |
InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/p-10/t23-,24-,41+,42+;/m1./s1 |
InChI Key |
BGDZOENYZCAFCO-QIISWYHFSA-D |
Isomeric SMILES |
C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])[C@H]([C@]3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe] |
SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].CC1(C(C2=NC1=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=C2)[N-]5)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3CCC(=O)[O-])(C)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe+2] |
Canonical SMILES |
CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])C(C3(C)CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-].[Fe] |
Synonyms |
octacarboxylate iron-tetrahydroporphyrin sirohaem siroheme |
Origin of Product |
United States |
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